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Compound Name:
carboxylic Acid

Cat. No.: B1421494

An In-depth Technical Guide to 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid: Synthesis,
Reactivity, and Applications

Abstract

1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid is a versatile, chiral heterocyclic building block
of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine scaffold,
combined with strategically placed functional groups—a secondary alcohol, a carboxylic acid,
and a protected amine—makes it an invaluable intermediate for the synthesis of complex
molecular architectures. The carboxybenzyl (Cbz) protecting group provides robust shielding of
the nitrogen atom, allowing for selective modifications at other positions. This guide provides a
comprehensive review of the compound's synthesis, stereochemical considerations, key
chemical transformations, and its application as a precursor for pharmacologically active
agents, particularly in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Introduction: A Scaffold of Pharmaceutical
Importance

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and
pharmaceuticals[1]. Its conformational rigidity and ability to present substituents in well-defined
spatial orientations make it a privileged scaffold for engaging with biological targets. 1-Cbz-5-
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Hydroxypiperidine-3-carboxylic Acid capitalizes on this core structure, enhancing its
synthetic utility with three distinct functional groups.

e The Piperidine Core: Provides a stable, three-dimensional framework.

e The Carboxylic Acid (C3): Acts as a handle for amide bond formation, esterification, or
introduction of other functional groups.

e The Hydroxyl Group (C5): Can be oxidized to a ketone, used as a nucleophile, or serve as a
hydrogen bond donor in molecular interactions.

e The Cbz Protecting Group (N1): The carboxybenzyl group is a widely used protecting group
for amines due to its stability under various reaction conditions and its clean removal via
catalytic hydrogenation[2]. This ensures the piperidine nitrogen does not interfere with
reactions targeting the acid or alcohol moieties[1].

This combination of features makes the title compound a powerful intermediate for constructing
chemical libraries and synthesizing targeted drug candidates for high-throughput screening[1].

Physicochemical Properties

A summary of the key identifiers and properties for 1-Cbz-5-Hydroxypiperidine-3-carboxylic
Acid is presented below.
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Property Value Reference(s)
5-hydroxy-1-
Chemical Name (phenylmethoxycarbonyl)piperi  [3][4]

dine-3-carboxylic acid

CAS Number 1095010-46-0 [31141[5]

Alternate CAS 681482-19-9 [6]

Molecular Formula C14H17NO5 [31[5][6]

Molecular Weight 279.29 g/mol [3][6]

Appearance Tyr(ijcally a white to off-white N/A
soli

Sealed in a dry environment at
Storage room temperature is [3]

recommended

Synthesis and Stereochemistry

The synthesis of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid presents a significant
stereochemical challenge, as it possesses two chiral centers at the C3 and C5 positions. This
gives rise to four possible stereoisomers: (3R, 5S), (3S, 5R), (3R, 5R), and (3S, 5S). As
biological activity is often highly dependent on absolute stereochemistry, stereocontrolled
synthesis or efficient resolution of enantiomers is paramount.

General Synthetic Approach

A common conceptual pathway to substituted piperidines involves the modification of a pre-
formed piperidine ring, often starting from a piperidone derivative. A plausible, albeit
generalized, synthesis can be envisioned as follows:

 Starting Material: A suitable starting point is 1-Benzyl-3-piperidone hydrochloride.

e Cyanohydrin Formation: Reaction with a cyanide source (e.g., potassium cyanide) under
acidic conditions can introduce the cyano and hydroxyl groups at the 3-position[7].
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» Hydrolysis: Acid-catalyzed hydrolysis of the nitrile group converts it into the desired
carboxylic acid[7].

e Protecting Group Exchange: The N-benzyl group can be replaced with the N-Cbz group. This
typically involves debenzylation via catalytic hydrogenation followed by reaction with benzyl
chloroformate under basic conditions.

o Hydroxylation: Introduction of the hydroxyl group at the C5 position would require a separate,
stereocontrolled step, potentially via oxidation and subsequent stereoselective reduction.

G—Cbz-S-oxopiperidine-3-carboxy|ic acid este)

Introduces C5-OH
Stereoselective Reduction
(e.g., NaBH4, L-Selectride)
Sets relative stereochemistry
Target Stereoisomer
(e.g., cis or trans diol)
Deprotects carboxylic acid
Ester Hydrolysis
(e.g., LIOH, H20)

Click to download full resolution via product page

Caption: A conceptual synthetic workflow.

Chiral Resolution
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Given the difficulty of achieving perfect stereocontrol in de novo synthesis, chiral resolution is a
common industrial strategy. This involves separating a racemic or diastereomeric mixture of the
final compound or a key intermediate.

o Diastereomeric Salt Formation: The carboxylic acid moiety allows for the formation of
diastereomeric salts with a chiral amine resolving agent[8]. The differing solubilities of these
salts allow for their separation by fractional crystallization.

o Enantioselective Chromatography: Preparative High-Performance Liquid Chromatography
(HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers,
providing access to highly pure stereocisomers[9][10].

Key Chemical Transformations

The utility of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid as a building block stems from
the orthogonal reactivity of its functional groups.

{1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid | C3-COOH | N1-Cbz | C5-OH}

Esterification (C3)
[e.g., Yamaguchi Esterification]

Oxidation (C5)
e.g., PCC, Swern]

Deprotection (N1)
[e.g., H2, Pd/C]

Esterification Product

Deprotection Product
(e.g., Methyl Ester) d)

Oxidation Product
(1-Cbz-5-oxopiperidine-3-carboxylic Acid) (5-Hydroxypiperidine-3-carboxylic Aci

Click to download full resolution via product page

Caption: Key transformations of the core molecule.

Esterification of the Carboxylic Acid

Protecting the carboxylic acid as an ester is often a necessary first step before subsequent
reactions, such as modifying the hydroxyl group or coupling with other molecules.
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Rationale: Standard esterification methods like Fischer esterification (acid and alcohol) can be
harsh. Milder, more sophisticated methods are preferred to avoid side reactions. The
Yamaguchi esterification is an excellent choice for complex molecules as it proceeds under
neutral, mild conditions[11]. It involves the formation of a mixed anhydride with 2,4,6-
trichlorobenzoyl chloride, which is then reacted with an alcohol in the presence of a
nucleophilic catalyst like DMAP (4-dimethylaminopyridine)[11].

Oxidation of the Hydroxyl Group

Oxidation of the secondary alcohol at the C5 position to a ketone provides a new electrophilic
center, opening up a different set of synthetic possibilities, such as reductive amination to
introduce new substituents. Common methods include Swern oxidation or using reagents like
pyridinium chlorochromate (PCC).

Deprotection of the Amine

The removal of the Cbz group is a critical step to liberate the piperidine nitrogen, which can
then act as a nucleophile. This is most cleanly and efficiently achieved by catalytic
hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst). This method is
highly effective and typically results in high yields with minimal purification.

Applications in Medicinal Chemistry

The structural features of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid make it a valuable
building block for drug discovery programs[12][13]. Its primary application is as a key
intermediate in the synthesis of more complex molecules, particularly enzyme inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of piperidine-based scaffolds is in the development of inhibitors for
Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that deactivates incretin hormones,
which are crucial for regulating blood glucose levels[14][15]. Inhibiting DPP-4 prolongs the
action of these hormones, making it an effective therapeutic strategy for type 2 diabetes[14]
[16].

Marketed DPP-4 inhibitors, known as "gliptins," often feature nitrogen-containing heterocyclic
rings like piperazine or piperidine[17]. 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid
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provides a ready-made, stereochemically-defined scaffold that can be elaborated into potent
and selective DPP-4 inhibitors. The carboxylic acid can be converted to an amide to mimic a
peptide bond, while the hydroxyl group can be used to form key hydrogen-bonding interactions
within the enzyme's active site or be functionalized further to optimize binding affinity and
pharmacokinetic properties[14][18].

Experimental Protocols

The following protocols are representative methodologies for key transformations. Note: These
are generalized procedures and should be adapted and optimized for specific substrates and
scales. All work should be conducted by trained personnel in a suitable laboratory setting.

Protocol 1: Yamaguchi Esterification of the Carboxylic
Acid

This protocol describes the formation of a methyl ester, a common derivative.
e Anhydride Formation:

o Dissolve 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid (1.0 eq) in anhydrous
tetrahydrofuran (THF).

o Add triethylamine (1.1 eq) and stir the solution at room temperature for 30 minutes.

o Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise and stir the reaction mixture for 2-4
hours.

o Ester Formation:

o In a separate flask, prepare a solution of anhydrous methanol (5.0 eq) and 4-
dimethylaminopyridine (DMAP) (1.5 eq) in anhydrous THF.

o Filter the mixed anhydride solution from step 1 to remove triethylamine hydrochloride
precipitate.

o Add the filtered anhydride solution to the methanol/DMAP solution and stir at room
temperature overnight.
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o Work-up and Purification:
o Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
o Extract the agueous layer with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to yield the desired
methyl ester[1].

Protocol 2: Chz-Group Deprotection via Catalytic
Hydrogenation

This protocol describes the removal of the Cbz protecting group.
¢ Reaction Setup:

o Dissolve 1-Chz-5-Hydroxypiperidine-3-carboxylic Acid (1.0 eq) in a suitable solvent
such as methanol or ethanol.

o Carefully add Palladium on carbon (10% w/w, ~0.05 eq) to the solution.
e Hydrogenation:

o Place the reaction vessel on a hydrogenation apparatus (e.g., Parr shaker) or use a
hydrogen-filled balloon.

o Purge the vessel with hydrogen gas to replace the air.

o Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at
room temperature.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

e Work-up and Isolation:
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o Carefully filter the reaction mixture through a pad of Celite to remove the palladium
catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry
completely in the air.

o Wash the Celite pad with additional solvent.

o Concentrate the filtrate under reduced pressure to yield the deprotected product, 5-
Hydroxypiperidine-3-carboxylic Acid.

Conclusion

1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid stands out as a high-value chiral building
block in modern organic synthesis and medicinal chemistry. Its well-defined structure,
orthogonal functional groups, and stereochemical complexity provide a rich platform for the
design and synthesis of novel therapeutics. The ability to selectively manipulate the carboxylic
acid, hydroxyl group, and protected amine allows chemists to precisely control the construction
of complex target molecules. Its role as an intermediate in the synthesis of DPP-4 inhibitors
highlights its relevance in addressing significant health challenges like type 2 diabetes. As the
demand for structurally diverse and stereochemically pure compounds continues to grow, the
importance of versatile scaffolds such as this will undoubtedly increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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